Carbamodithioic acid, methylenebis-
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Overview
Description
Carbamodithioic acid, methylenebis- is an organic compound with the molecular formula C3H6N2S4. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of two dithiocarbamate groups linked by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, methylenebis- can be synthesized through the reaction of carbon disulfide with primary or secondary amines in the presence of a base. One common method involves the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide to form dimethyldithiocarbamate, which is then reacted with formaldehyde to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, methylenebis- typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as distillation, crystallization, and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, methylenebis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur species.
Substitution: It can participate in substitution reactions where the dithiocarbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted dithiocarbamates .
Scientific Research Applications
Mechanism of Action
The mechanism of action of carbamodithioic acid, methylenebis- involves its interaction with metal ions and proteins. The dithiocarbamate groups can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to antimicrobial and antifungal effects . Additionally, the compound can interact with thiol groups in proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid, ammonium salt: Similar in structure but contains an ammonium ion instead of a methylene bridge.
Carbamodithioic acid, dimethyl ester: Contains ester groups instead of the methylene bridge.
Carbamodithioic acid, dibutyl ester: Contains butyl groups instead of the methylene bridge.
Uniqueness
Carbamodithioic acid, methylenebis- is unique due to its methylene bridge, which provides distinct chemical properties and reactivity compared to other dithiocarbamates. This structural feature allows it to form stable complexes with metal ions and enhances its ability to act as a ligand in coordination chemistry .
Properties
CAS No. |
144506-62-7 |
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Molecular Formula |
C3H6N2S4 |
Molecular Weight |
198.4 g/mol |
IUPAC Name |
(dithiocarboxyamino)methylcarbamodithioic acid |
InChI |
InChI=1S/C3H6N2S4/c6-2(7)4-1-5-3(8)9/h1H2,(H2,4,6,7)(H2,5,8,9) |
InChI Key |
KZSJAGBYWSYWAK-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=S)S)NC(=S)S |
Origin of Product |
United States |
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